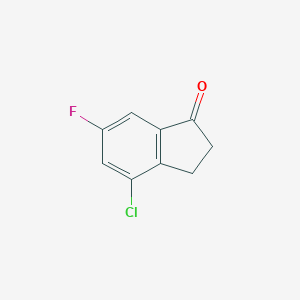

4-Chloro-6-fluoroindan-1-one

Vue d'ensemble

Description

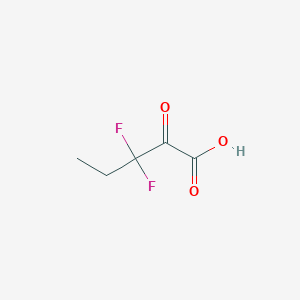

4-Chloro-6-fluoroindan-1-one is a useful research compound. Its molecular formula is C9H6ClFO and its molecular weight is 184.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antibacterial Agents

- Antibacterial Synthesis: A notable application involves the synthesis of antibacterial agents. Studies have shown the effective use of chloro and fluoro substituents in synthesizing compounds with potent antibacterial activity. For instance, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid, a derivative involving fluoro substitution, exhibited broad and potent in vitro antibacterial activity and strong in vivo efficacy against systemic infections (Matsumoto et al., 1984).

Quinoxaline Derivatives Synthesis

- Quinoxaline Derivatives: Another significant application is in the synthesis of quinoxaline derivatives. A study utilized 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide to produce over 30 new quinoxaline derivatives with unique substitution patterns. These compounds were also evaluated for antimalarial activity (Maichrowski et al., 2013).

Electrophilic Substitution

- Electrochemical Fluorination: The compound's application extends to electrochemical fluorination processes. For example, in the fluorination of chlorobenzene, compounds such as 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene were obtained, demonstrating the compound's role in producing fluorinated aromatic compounds (Momota et al., 1995).

Molecular Interaction Studies

- Intermolecular Interaction Analysis: 4-Chloro-6-fluoroindan-1-one derivatives are also used in studies analyzing molecular interactions. A study of 1,2,4-triazole derivatives highlighted the occurrence of various intermolecular interactions, such as lp⋯π interactions, which are essential for understanding molecular behavior (Shukla et al., 2014).

Crystal Structure Analysis

- Crystal Structure Investigations: The compound plays a role in crystallography, helping to understand molecular structures and conformation. For instance, the study of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile's crystal structure has provided insights into its molecular conformation and the geometry of olefinic bonds (Naveen et al., 2006).

Solvation and Reaction Rates

- Solvation and Kinetic Studies: The compound is instrumental in studying solvation effects on reaction mechanisms, as seen in the study of 1-fluoro and 1-chloro-2,4-dinitrobenzene's reactions in various solvents (Alarcón-Espósito et al., 2015).

Fluorination Reactions

- Fluorination and Synthesis: Studies have explored the roles of fluoro compounds in fluorination reactions and synthesis. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride was studied for its potential as a deoxofluorinating agent, demonstrating the diverse fluorination capabilities of fluorine-containing compounds (Umemoto et al., 2010).

Spectroscopy Studies

- Spectroscopic Analysis: The compound has been used in various spectroscopic studies, like the analysis of 4-chloro-2-fluoroaniline by FT-IR and FT-Raman spectroscopy. Such studies are crucial for understanding the molecular vibrational characteristics and electronic properties of halogenated compounds (Arivazhagan & Rexalin, 2012).

Nonlinear Optical Behavior

- Optical Properties: The compound is essential in researching nonlinear optical (NLO) behavior. Studies have investigated derivatives of this compound for their potential in non-linear optics, assessing properties like hyperpolarizability and molecular electrostatic potential (Gan et al., 2015).

Safety and Hazards

The safety information for 4-Chloro-6-fluoroindan-1-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

4-chloro-6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADRGRWYNJBMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599387 | |

| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166250-01-7 | |

| Record name | 4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)